molecular formula C18H22FN3O3 B13368259 6-fluoro-4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide

6-fluoro-4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide

Cat. No.: B13368259
M. Wt: 347.4 g/mol
InChI Key: UOQFVWJACGTUSD-UHFFFAOYSA-N
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Description

6-fluoro-4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide is a heterocyclic organic compound characterized by the presence of a quinoline ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine and morpholine groups in its structure imparts unique chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Morpholine Group: The morpholine group can be attached through nucleophilic substitution reactions, where the appropriate morpholine derivative reacts with the quinoline intermediate.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of quinoline-4-one derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

6-fluoro-4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as fluorescent probes and sensors.

Mechanism of Action

The mechanism of action of 6-fluoro-4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological macromolecules, while the morpholine group can facilitate binding to protein targets. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share the quinoline core and hydroxyl group but lack the fluorine and morpholine groups.

    Fluoroquinolones: These compounds contain a fluorine atom and are known for their antibacterial properties.

    Morpholine derivatives: Compounds containing the morpholine group but with different core structures.

Uniqueness

6-fluoro-4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide is unique due to the combination of the quinoline core, fluorine atom, hydroxyl group, and morpholine group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H22FN3O3

Molecular Weight

347.4 g/mol

IUPAC Name

6-fluoro-N-(4-morpholin-4-ylbutyl)-4-oxo-1H-quinoline-2-carboxamide

InChI

InChI=1S/C18H22FN3O3/c19-13-3-4-15-14(11-13)17(23)12-16(21-15)18(24)20-5-1-2-6-22-7-9-25-10-8-22/h3-4,11-12H,1-2,5-10H2,(H,20,24)(H,21,23)

InChI Key

UOQFVWJACGTUSD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCCNC(=O)C2=CC(=O)C3=C(N2)C=CC(=C3)F

Origin of Product

United States

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